1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol
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Overview
Description
1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol is a complex organic compound belonging to the class of pyridoindoles This compound is characterized by its unique structure, which includes a methoxy group attached to the pyridoindole core and an ethane-1,2-diol moiety
Preparation Methods
The synthesis of 1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridoindole core, which can be achieved through cyclization reactions involving appropriate precursors. The methoxy group is introduced via methylation reactions, and the ethane-1,2-diol moiety is incorporated through subsequent functional group transformations. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites, leading to the formation of derivatives with different functional groups.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into smaller fragments, which can be further analyzed or utilized in other reactions .
Scientific Research Applications
1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly in studies involving enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound’s unique structure makes it valuable in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol can be compared to other pyridoindole derivatives, such as:
1-Methyl-9H-pyrido[3,4-b]indole: This compound lacks the methoxy and ethane-1,2-diol groups, resulting in different chemical properties and biological activities.
1-Acetyl-β-carboline:
4-Methoxy-1-vinyl-9H-β-carbolin-8-ol: This compound has a vinyl group and an additional hydroxyl group, which can influence its chemical behavior and biological effects.
Biological Activity
1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol (CAS Number: 77369-99-4) is a compound of interest due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₄N₂O₃
- Molecular Weight : 258.273 g/mol
- CAS Number : 77369-99-4
Biological Activity Overview
The compound exhibits various biological activities that can be categorized into the following areas:
Antimicrobial Activity
Research indicates that derivatives of pyrido[3,4-b]indoles show significant antimicrobial properties. For instance, a study highlighted that certain substituted pyrido[3,4-b]indoles demonstrated high activity against Acanthoeilonema viteae and Litomosoides carinii, suggesting a potential for use in treating parasitic infections .
Antitumor Activity
The compound's structure suggests it may possess antitumor properties. A related class of compounds has been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The presence of the pyrido[3,4-b]indole moiety is associated with enhanced cytotoxicity against several cancer types, including breast and lung cancer cells .
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor. Studies have indicated that similar compounds can inhibit acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of urease has also been reported, which could be beneficial in treating infections caused by Helicobacter pylori .
The biological activity of this compound is thought to stem from its ability to interact with various biological targets:
- Receptor Binding : The pyrido[3,4-b]indole structure allows for effective binding to multiple receptors involved in neurotransmission and cellular signaling.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that compounds with similar structures can modulate ROS levels, leading to apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
In a controlled study, derivatives of pyrido[3,4-b]indoles were tested against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential .
Case Study 2: Antitumor Activity in vitro
A series of experiments were conducted on human breast cancer cell lines (MCF-7). The compound exhibited IC50 values ranging from 10 to 20 µM after 48 hours of treatment, demonstrating substantial cytotoxicity compared to control groups .
Data Table: Summary of Biological Activities
Properties
CAS No. |
77369-99-4 |
---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
1-(4-methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol |
InChI |
InChI=1S/C14H14N2O3/c1-19-11-6-15-13(10(18)7-17)14-12(11)8-4-2-3-5-9(8)16-14/h2-6,10,16-18H,7H2,1H3 |
InChI Key |
QPLPZWZBBAMMRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C2=C1C3=CC=CC=C3N2)C(CO)O |
Origin of Product |
United States |
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